3,4-dimethyl-N-(8-quinolinyl)benzamide
CAS No.:
Cat. No.: VC0967601
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16N2O |
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Molecular Weight | 276.3 g/mol |
IUPAC Name | 3,4-dimethyl-N-quinolin-8-ylbenzamide |
Standard InChI | InChI=1S/C18H16N2O/c1-12-8-9-15(11-13(12)2)18(21)20-16-7-3-5-14-6-4-10-19-17(14)16/h3-11H,1-2H3,(H,20,21) |
Standard InChI Key | ISAYRDBWTLRBCC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Introduction
Chemical Structure and Properties
Molecular Structure
3,4-dimethyl-N-(8-quinolinyl)benzamide possesses a well-defined molecular structure characterized by its molecular formula C18H16N2O and molecular weight of 276.3 g/mol. The compound consists of a 3,4-dimethylbenzene ring connected to an 8-quinolinyl group through an amide bond. The systematic IUPAC name for this compound is 3,4-dimethyl-N-quinolin-8-ylbenzamide, reflecting its structural components and connectivity.
The molecular structure can be represented through standardized chemical notations, which provide precise structural information for database indexing and chemical information systems. These notations include:
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InChI: InChI=1S/C18H16N2O/c1-12-8-9-15(11-13(12)2)18(21)20-16-7-3-5-14-6-4-10-19-17(14)16/h3-11H,1-2H3,(H,20,21)
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SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C
Property | Value | Source |
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Molecular Formula | C18H16N2O | |
Molecular Weight | 276.3 g/mol | |
Physical State | Solid (at standard conditions) | |
Solubility in Water | 0.3 μg/mL | |
PubChem Compound ID | 835411 | |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C | |
InChIKey | ISAYRDBWTLRBCC-UHFFFAOYSA-N |
The compound's limited water solubility (0.3 μg/mL) is consistent with its predominantly hydrophobic structure, featuring two aromatic systems and two methyl groups. This property influences its behavior in biological systems and dictates appropriate solvents for laboratory manipulations. The compound likely exhibits better solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, which are typically used for similar aromatic amides .
The amide functional group in 3,4-dimethyl-N-(8-quinolinyl)benzamide plays a significant role in its chemical properties. This group can participate in hydrogen bonding interactions, with the NH serving as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. Additionally, the quinoline nitrogen can function as another hydrogen bond acceptor site. These characteristics influence the compound's interactions with solvents, other molecules, and potential binding sites in chemical or biological systems.
Synthesis and Preparation
Related Preparation Methods
The preparation methods for similar N-(8-quinolinyl)benzamide derivatives, as described in the literature, provide valuable insights into potential approaches for synthesizing 3,4-dimethyl-N-(8-quinolinyl)benzamide. For instance, various substituted N-(quinolin-8-yl)benzamides have been prepared as substrates for palladium-catalyzed reactions . These compounds were synthesized according to known literature procedures that likely involve standard amide coupling methods.
In analytical contexts, thin layer chromatography (TLC) using HSGF 254 plates has been employed for monitoring reactions involving similar compounds, with visualization under UV light (254 nm) . For column chromatography purification, silica gel with specifications such as FCP 200-300 has been used . These details suggest appropriate analytical and purification methods that would be applicable to 3,4-dimethyl-N-(8-quinolinyl)benzamide synthesis.
The characterization of the final product would typically involve NMR spectroscopy (both 1H and 13C), high-resolution mass spectrometry, and possibly infrared spectroscopy to confirm the structural features and purity of the compound .
Applications and Research Significance
Directing Groups in C-H Functionalization
One of the most significant applications of N-(8-quinolinyl)benzamide derivatives, including potentially 3,4-dimethyl-N-(8-quinolinyl)benzamide, is their use as directing groups in C-H functionalization reactions. The 8-aminoquinoline moiety in these compounds serves as a bidentate directing group that can coordinate to transition metal catalysts, particularly palladium, guiding them to specific C-H bonds for selective functionalization .
Literature evidence demonstrates that similar benzamides undergo various transformations, such as palladium-catalyzed direct functionalization of C-H bonds. For example, 2-methyl-N-(quinolin-8-yl)benzamide has been used as a substrate in reactions with 3-bromo-3,3-difluoroprop-1-ene in the presence of Pd(OAc)2 catalyst, K2CO3 as a base, and NaOTf as an additive in toluene at 90°C . These reactions result in the selective functionalization of specific positions on the benzene ring.
The directing ability of the quinoline group stems from its capacity to form a stable metallacycle with the transition metal catalyst through coordination via the quinoline nitrogen and the amide nitrogen or oxygen. This coordination directs the metal to specific positions, enabling selective C-H activation and subsequent functionalization.
Analytical Characterization
Chromatographic Methods
For purification and analytical assessment, chromatographic methods are essential. Based on information from similar compounds:
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Thin Layer Chromatography (TLC):
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Column Chromatography:
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Mass Spectrometry:
These analytical methods collectively provide comprehensive characterization of the compound, ensuring its identity and purity for research applications.
Structure-Activity Relationships
Electronic and Steric Effects
The structure of 3,4-dimethyl-N-(8-quinolinyl)benzamide contains several features that influence its chemical behavior and potential applications. The 3,4-dimethyl substitution pattern on the benzene ring introduces specific electronic and steric effects that distinguish it from other derivatives in this compound class.
Electronically, the methyl groups act as weak electron-donating substituents through inductive effects, potentially increasing the electron density at the amide carbonyl. This electronic influence may affect:
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The basicity of the amide nitrogen and its hydrogen bonding capabilities
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The coordination strength of the amide oxygen to metals
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The reactivity of the benzene ring toward electrophilic or nucleophilic reagents
Sterically, the presence of two adjacent methyl groups creates a more crowded environment on one side of the benzene ring, potentially influencing:
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The conformational preferences of the molecule
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The accessibility of certain positions for reactions
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The binding geometry in metal complexes
These electronic and steric factors could lead to distinctive behavior in reactions and applications compared to other benzamide derivatives with different substitution patterns.
Comparative Analysis with Related Compounds
The structural features of 3,4-dimethyl-N-(8-quinolinyl)benzamide can be compared with those of related compounds that have been more extensively studied. For instance, the search results include information about various substituted N-(8-quinolinyl)benzamides, such as:
- mass of a compound required to prepare a solution of known volume and concentration
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